![molecular formula C24H26Cl2N4 B608248 JP 1302 Dihydrochloride CAS No. 1259314-65-2](/img/structure/B608248.png)
JP 1302 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JP 1302 Dihydrochloride is a potent and selective α2C antagonist . It displays approximately 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values are 28, 1470, 1700, and 3150 nM for human α2C, α2B, α2D, and α2A subtypes respectively .
Molecular Structure Analysis
The molecular weight of JP 1302 Dihydrochloride is 441.4 . Its molecular formula is C24H24N4.2HCl . The chemical name is N - [4- (4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride .Physical And Chemical Properties Analysis
JP 1302 Dihydrochloride is soluble to 100 mM in water . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Adrenergic α2C Receptor Antagonist
JP 1302 Dihydrochloride is an α2C-adrenoceptor antagonist . It displays approximately 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values are 28, 1470, 1700, and 3150 nM for human α2C, α2B, α2D, and α2A subtypes respectively .
Antagonizes Adrenalin-Stimulated 35 GTP γ S Binding
JP 1302 Dihydrochloride potently antagonizes adrenalin-stimulated 35 GTP γ S binding in vitro . The KB value is 16 nM .
Antidepressant Effects
JP 1302 Dihydrochloride produces antidepressant-like effects in vivo . This suggests its potential application in the treatment of depressive disorders.
Antipsychotic Effects
In addition to its antidepressant effects, JP 1302 Dihydrochloride also exhibits antipsychotic-like effects in vivo . This indicates its possible use in managing psychotic symptoms.
Reverses Phencyclidine-Induced Decreases
JP 1302 Dihydrochloride (at a dose of 5 mg/kg) has been shown to reverse phencyclidine-induced decreases in prepulse inhibition of the acoustic startle response in rats . This suggests its potential use in research related to sensory gating deficits observed in schizophrenia.
Reduces Haloperidol-Induced Bradykinesia and Catalepsy
JP 1302 Dihydrochloride dose-dependently reduces haloperidol-induced bradykinesia and catalepsy in mice . This indicates its potential application in the study of Parkinson’s disease and other movement disorders.
Increases Systolic Blood Pressure
JP 1302 Dihydrochloride (at a dose of 0.3 mg/kg) also increases systolic blood pressure in rats . This suggests its potential use in cardiovascular research.
High Purity for Research Use
, making it suitable for use in various laboratory research applications.
Wirkmechanismus
Target of Action
JP 1302 Dihydrochloride is a potent, selective, high-affinity antagonist of the α2C-adrenoceptor . The α2C-adrenoceptor is a subtype of the α2-adrenoceptor, which is a type of adrenergic receptor. Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .
Mode of Action
JP 1302 Dihydrochloride interacts with its target, the α2C-adrenoceptor, by binding to it with high affinity . This binding antagonizes the receptor, effectively blocking its function . It displays 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values (binding affinity) for human subtypes are 28 nM for α2C, 1470 nM for α2B, 1700 nM for α2D, and 3150 nM for α2A .
Biochemical Pathways
The α2C-adrenoceptor is involved in various biochemical pathways, particularly those related to the response to catecholamines like adrenaline. By antagonizing this receptor, JP 1302 Dihydrochloride can affect these pathways and their downstream effects . .
Result of Action
JP 1302 Dihydrochloride potently antagonizes adrenalin-stimulated 35 GTP γ S binding in vitro . This suggests that it can inhibit the cellular responses normally triggered by adrenaline. It has been shown to produce antidepressant and antipsychotic-like effects in vivo .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOADYFJAJZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JP 1302 Dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.